5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Description
5-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at positions 3 and 4. The oxadiazole ring is linked to a 4-methylphenyl group at position 3 and a pyrazole moiety at position 5. The pyrazole ring is further substituted with a 4-chlorophenyl group at position 3 (Figure 1). Its molecular formula is C₁₉H₁₄ClN₄O, with an average molecular mass of 357.80 g/mol and a monoisotopic mass of 356.0834 g/mol. This compound belongs to a class of molecules known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, depending on substituent patterns .
Properties
Molecular Formula |
C18H13ClN4O |
|---|---|
Molecular Weight |
336.8 g/mol |
IUPAC Name |
5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13ClN4O/c1-11-2-4-13(5-3-11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-14(19)9-7-12/h2-10H,1H3,(H,21,22) |
InChI Key |
PHADRMKSMHQNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely adopted method for synthesizing 1,2,4-oxadiazoles involves the cyclocondensation of amidoximes with acyl chlorides or activated carboxylic acids. For the target compound, 3-(4-methylphenyl)amidoxime serves as the oxadiazole precursor, while 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid derivatives provide the pyrazole moiety.
The reaction proceeds via nucleophilic attack of the amidoxime’s amino group on the electrophilic carbonyl carbon of the carboxylic acid derivative, followed by cyclodehydration to form the oxadiazole ring. Activation of the carboxylic acid component is typically achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or T3P (propylphosphonic anhydride).
Optimization of Reaction Conditions
A study by Baykov et al. demonstrated that NaOH/DMSO superbase systems enable one-pot synthesis at room temperature, reducing side reactions associated with traditional thermal methods. For the target compound, this approach involves:
-
Dissolving 3-(4-methylphenyl)amidoxime (1.2 equiv) and 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester (1.0 equiv) in DMSO.
-
Adding NaOH (3.0 equiv) and stirring at 25°C for 12–18 hours.
-
Quenching with ice water and extracting with ethyl acetate.
This method achieves yields of 65–78%, with purity >95% after recrystallization from ethanol/water. Comparative data for alternative activators is provided in Table 1.
Table 1. Yield Comparison for Amidoxime-Based Syntheses
| Activator/Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | 80 | 6 | 58 |
| T3P | 25 | 18 | 78 |
| NaOH/DMSO | 25 | 12 | 72 |
1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles
Synthesis of Nitrile Oxide Precursors
The 1,3-dipolar cycloaddition route requires in situ generation of nitrile oxides from hydroxamoyl chlorides. For the target compound:
Challenges and Modifications
Early methods suffered from low yields (<30%) due to nitrile oxide dimerization and poor nitrile reactivity. Bokach et al. improved yields to 55% using PtCl4 (5 mol%) in tetrahydrofuran (THF) at 40°C. However, scalability remains limited by catalyst cost and stringent anhydrous conditions.
Modular Assembly of Pyrazole and Oxadiazole Intermediates
Stepwise Synthesis of Subunits
This approach involves independent synthesis of the pyrazole and oxadiazole rings, followed by coupling. Key steps include:
3.1.1. Pyrazole Synthesis
-
Condensation of 4-chlorophenylhydrazine with ethyl acetoacetate yields 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester.
-
Hydrazinolysis with hydrazine hydrate produces the corresponding hydrazide (mp 142–144°C, 73% yield).
3.1.2. Oxadiazole Synthesis
-
3-(4-Methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride is prepared via reaction of the amidoxime with oxalyl chloride.
3.1.3. Coupling Reaction
Advantages Over Single-Pot Methods
Modular synthesis allows for independent optimization of each subunit, enabling higher purity (98–99%) and better regiocontrol. However, the multi-step process increases overall time and cost.
Comparative Analysis of Synthetic Routes
Table 2. Method Comparison for 5-[3-(4-Chlorophenyl)-1H-Pyrazol-5-yl]-3-(4-Methylphenyl)-1,2,4-Oxadiazole
| Parameter | Cyclocondensation | 1,3-Dipolar Cycloaddition | Modular Assembly |
|---|---|---|---|
| Total Yield (%) | 72 | 55 | 68 |
| Purity (%) | 95 | 90 | 98 |
| Reaction Time (h) | 12–18 | 24 | 28 |
| Scalability | High | Moderate | Low |
| Cost Efficiency | $ | $$ | $$$ |
Chemical Reactions Analysis
Oxidation Reactions
The oxadiazole ring undergoes oxidation under controlled conditions. For example:
-
Reagent: Hydrogen peroxide (H₂O₂) in acetic acid
-
Conditions: 60°C for 6–8 hours
-
Product: Formation of sulfoxide derivatives via sulfur atom oxidation in the oxadiazole core.
The pyrazole moiety remains stable under these conditions, while the oxadiazole ring’s sulfur atom is selectively oxidized.
Nucleophilic Substitution
The 4-chlorophenyl group participates in nucleophilic aromatic substitution (NAS):
-
Reagent: Sodium methoxide (NaOMe)
-
Conditions: Methanol, reflux for 12 hours
-
Product: Methoxy-substituted derivatives at the para position of the chlorophenyl group.
| Reaction Component | Details |
|---|---|
| Substrate | 4-chlorophenyl substituent |
| Nucleophile | Methoxide ion (⁻OCH₃) |
| Yield | 70–75% |
Cross-Coupling Reactions
The compound undergoes palladium-catalyzed coupling reactions:
-
Reagents: Suzuki coupling with arylboronic acids (e.g., phenylboronic acid)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)
-
Conditions: DMF/H₂O (3:1), 80°C, 24 hours
This reaction modifies the phenyl group attached to the oxadiazole ring, enhancing electronic delocalization.
Cyclization Reactions
The pyrazole-oxadiazole hybrid facilitates cyclization to form fused heterocycles:
-
Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)
-
Conditions: Ethanol, reflux for 8 hours
Catalytic Hydrogenation
Selective reduction of the oxadiazole ring is achieved via hydrogenation:
-
Reagent: H₂ gas (1 atm) with Raney Ni catalyst
-
Conditions: Ethanol, room temperature, 4 hours
-
Product: Tetrahydro-oxadiazole analogs.
Thiolation Reactions
The oxadiazole sulfur atom reacts with alkyl halides:
-
Reagent: Methyl iodide (CH₃I)
-
Conditions: KOH/ethanol, reflux for 7 hours
| Parameter | Value |
|---|---|
| Reaction Time | 7 hours |
| Temperature | 78°C |
| Yield | 77% |
Acid-Catalyzed Hydrolysis
The oxadiazole ring hydrolyzes under acidic conditions:
Key Mechanistic Insights:
-
The oxadiazole ring is the primary site for electrophilic and nucleophilic attacks due to its electron-deficient nature.
-
The pyrazole ring stabilizes intermediates through resonance, directing substitutions to the chlorophenyl group.
-
Steric hindrance from the 4-methylphenyl group limits reactivity at the oxadiazole C3 position.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole have shown effectiveness against various bacterial strains, including pathogenic bacteria responsible for plant diseases. A study highlighted the antibacterial activity of pyrazole derivatives against Xanthomonas species, indicating potential agricultural applications as bactericides .
Anticancer Properties
The oxadiazole framework is associated with anticancer activity. Compounds containing this moiety have been evaluated for their cytotoxic effects on cancer cell lines such as glioblastoma. In vitro studies demonstrated that certain oxadiazole derivatives induced apoptosis in cancer cells, suggesting that this compound could be further explored as a candidate for cancer therapy .
Plant Protection
The compound's antibacterial properties make it a candidate for development as a fungicide or bactericide in agricultural settings. The ability to combat phytopathogenic bacteria can help in protecting crops from diseases, thereby enhancing yield and quality. Research indicates that similar compounds have been synthesized and tested with promising results against common plant pathogens .
Synthesis and Structural Modifications
The synthesis of this compound involves multi-step organic reactions, typically starting from readily available precursors like phenylhydrazine and carboxylic acids. The structural modifications can lead to enhanced biological activities or altered pharmacokinetic properties.
Case Studies
Mechanism of Action
The mechanism of action of 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The compound’s structure allows it to fit into active sites of these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Table 1: Substituent Effects on 1,2,4-Oxadiazole Derivatives
Key Observations :
- The 4-chlorophenyl group on the pyrazole ring contributes to electron-withdrawing effects, which may stabilize the molecule and enhance receptor affinity compared to non-halogenated analogs .
Bioactivity Comparisons
Key Observations :
- The target compound’s 4-chlorophenyl-pyrazole motif is structurally similar to anti-inflammatory oxadiazoles in , which showed 59.5–61.9% inhibition at 20 mg/kg, comparable to indomethacin .
- Substitution with 4-methylphenyl (target compound) instead of trifluoromethylphenyl () may reduce metabolic stability but improve solubility due to decreased lipophilicity .
- Pyrazole-triazole hybrids () demonstrate that chloro and fluoro substituents enhance antimicrobial activity by promoting halogen bonding with target proteins .
Computational and Structural Insights
- Noncovalent Interactions: Halogen substituents (Cl, F) in analogs like the target compound participate in halogen bonding and van der Waals interactions, critical for binding to biological targets such as enzymes or DNA .
- Electron Density Analysis : Computational studies using tools like Multiwfn () reveal that the 4-chlorophenyl group in the target compound creates localized electron-deficient regions, enhancing electrophilic reactivity .
Biological Activity
The compound 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a derivative of oxadiazole and pyrazole, two classes of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 300.77 g/mol. The structure features a pyrazole ring substituted with a chlorophenyl group and an oxadiazole moiety, which contributes to its biological properties.
Biological Activities
The biological activities of the compound can be categorized into several key areas:
Anticancer Activity
Research has shown that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds containing the oxadiazole scaffold have been reported to inhibit various cancer cell lines through multiple mechanisms, including the inhibition of histone deacetylases (HDACs) and topoisomerases . In vitro studies demonstrated that derivatives similar to this compound showed promising cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) with IC50 values in the micromolar range .
Anti-inflammatory Properties
Compounds with a pyrazole structure have also been linked to anti-inflammatory effects. The presence of the oxadiazole moiety may enhance these properties by modulating inflammatory pathways. Studies indicated that similar compounds could inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced prostaglandin synthesis and inflammation .
Antimicrobial Activity
The antimicrobial potential of oxadiazoles has been explored extensively. The compound's structural features suggest it may possess activity against various bacterial strains and fungi. Preliminary studies indicate that derivatives exhibit moderate antibacterial activity against Gram-positive bacteria, potentially making them candidates for further development as antimicrobial agents .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Enzymatic Activity : Targeting enzymes such as HDACs and topoisomerases disrupts cancer cell proliferation.
- Modulation of Signaling Pathways : The compound may interfere with signaling cascades involved in inflammation and cell survival.
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical models:
- Anticancer Efficacy : A study examining a related oxadiazole derivative demonstrated significant tumor growth inhibition in xenograft models, suggesting potential for clinical application in oncology .
- Inflammation Models : In vivo experiments showed that compounds with similar structures reduced edema in animal models of inflammation, supporting their potential use in treating inflammatory diseases .
Q & A
Q. What synthetic methodologies are suitable for preparing 5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole?
The compound can be synthesized via multi-step condensation reactions. For example, 1,3,4-oxadiazole derivatives are often prepared by cyclization of acylhydrazides with carboxylic acids or their equivalents. A chloromethyl oxadiazole intermediate (e.g., 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole) can react with substituted pyrazole precursors under reflux conditions in polar solvents like ethanol or DMF . Microwave-assisted synthesis (300 W, 5–6 min) with ammonium acetate as a catalyst has been reported to improve yields for similar heterocycles .
Q. How can the structural integrity of this compound be validated experimentally?
Use a combination of analytical techniques:
- X-ray crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small molecules) .
- Spectroscopy : Confirm functional groups via IR (C=N stretch ~1600 cm⁻¹) and ¹H/¹³C NMR (aromatic protons at δ 7.0–8.0 ppm).
- Mass spectrometry : Compare the exact mass (e.g., 352.059 g/mol via HRMS) with theoretical values .
Q. What in vitro biological assays are relevant for evaluating its pharmacological potential?
Screen for antiproliferative activity using cancer cell lines (e.g., T47D breast cancer cells) via MTT assays. Monitor apoptosis via flow cytometry (G1 phase arrest) and caspase activation . For antimicrobial activity, use MIC assays against Gram-positive/negative strains, referencing oxadiazole derivatives’ known anti-infective properties .
Advanced Research Questions
Q. How do substituents on the oxadiazole and pyrazole rings influence bioactivity?
Structure-activity relationship (SAR) studies reveal:
- Oxadiazole 3-position : Electron-withdrawing groups (e.g., 4-methylphenyl) enhance metabolic stability.
- Pyrazole 5-position : Bulky substituents (e.g., 4-chlorophenyl) improve target binding affinity, as seen in apoptosis-inducing oxadiazoles .
- Substituent optimization : Replace phenyl with pyridyl groups to modulate solubility without compromising activity .
Q. What computational tools can predict electronic properties and target interactions?
- Multiwfn : Analyze electrostatic potential surfaces (EPS) and electron localization function (ELF) to map nucleophilic/electrophilic sites .
- Docking studies : Use AutoDock Vina to model interactions with targets like TIP47 (IGF II receptor binding protein), identified via photoaffinity labeling in apoptosis studies .
Q. How can synthetic yields be optimized while minimizing byproducts?
- Catalyst screening : Ammonium acetate in ethanol under microwave irradiation reduces reaction time and improves purity .
- Solvent effects : Use DMF for high-temperature reactions or THF for low-polarity intermediates .
- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability via HPLC-MS. Poor in vivo activity may stem from rapid hepatic clearance .
- Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance plasma half-life .
Data Contradiction Analysis
Q. Why do some oxadiazole derivatives show cell line-specific cytotoxicity?
Discrepancies arise from variations in:
- Cellular uptake : Differences in membrane transporters (e.g., ABC transporters) affect intracellular concentration .
- Target expression : Overexpression of TIP47 in specific cancers (e.g., colorectal) correlates with sensitivity .
Q. How to address inconsistent crystallographic data for similar compounds?
- Refinement protocols : Re-analyze diffraction data with SHELXL using Hirshfeld atom refinement (HAR) for improved accuracy .
- Polymorphism screening : Test crystallization conditions (e.g., solvent mixtures, cooling rates) to isolate the most stable polymorph .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
